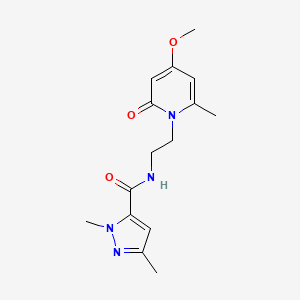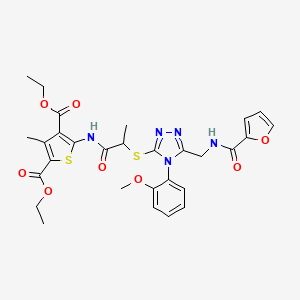![molecular formula C15H13N3O6S2 B2694519 methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034589-39-2](/img/structure/B2694519.png)
methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate” is a complex organic molecule that contains several functional groups including a pyrrolopyridine ring, a sulfamoyl group, and a thiophene ring . Pyrrolopyrazine derivatives, which are similar to the pyrrolopyridine ring in this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolopyridine ring, in particular, is a nitrogen-containing heterocycle that is often found in bioactive molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization Techniques
Innovative Synthesis Approaches : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in annulation reactions, demonstrating the potential of utilizing similar structures in the synthesis of highly functionalized compounds. This method exemplifies how the target compound might be synthesized or modified for specific applications, underscoring the versatility of thiophene derivatives in organic synthesis (Zhu et al., 2003).
Orthogonal Synthesis Methods : A study showcases the orthogonal synthesis of polyfunctionalized pyrroles and thiophenes, indicating how similar methodologies might be applied to synthesize or modify compounds like methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate for diverse research purposes, including material science and pharmacology (Cheng et al., 2010).
Potential Applications in Material Science
- Metal Complex Formation : The interaction of certain ligands with metals to form complexes provides insights into the potential of similar compounds to be used in the development of new materials or catalysts. These complexes could have applications in catalysis, material science, and even in medicinal chemistry (Sousa et al., 2001).
Applications in Analytical and Environmental Chemistry
- Chromatographic Analysis : The development of ultra-performance liquid chromatography methods for the analysis of complex mixtures underscores the potential use of related compounds in analytical chemistry, particularly in the stability indicating methods and impurity profiling. This is crucial in pharmaceutical research, environmental monitoring, and forensic science (Reddy et al., 2014).
Applications in Heterocyclic Chemistry and Drug Discovery
- Heterocyclic Compound Synthesis : The synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines and other derivatives from thiophene carboxylates highlights the role of such compounds in the development of new pharmaceuticals, agrochemicals, and organic materials. These processes illustrate the importance of thiophene derivatives in constructing complex heterocyclic frameworks with potential biological activities (Yagodkina-Yakovenko et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S2/c1-24-15(21)12-10(4-8-25-12)26(22,23)17-6-7-18-13(19)9-3-2-5-16-11(9)14(18)20/h2-5,8,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZOGCQHVGYZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2694446.png)

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-2-yl)pyrimidine](/img/structure/B2694449.png)
![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)


![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)

![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2694456.png)